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2'-Deoxy-2'-azidoadenosine triphosphate

RNA Polymerase Competitive Inhibition Substrate Incorporation

2'-Deoxy-2'-azidoadenosine triphosphate (CAS 73449-06-6), also known as 2'-Azido-dATP or 2-DAZADT, is a chemically modified deoxyadenosine triphosphate (dATP) analog. The core modification is the substitution of the 2'-hydroxyl group on the ribose sugar with an azido (-N₃) moiety.

Molecular Formula C10H15N8O12P3
Molecular Weight 532.19 g/mol
CAS No. 73449-06-6
Cat. No. B1194263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxy-2'-azidoadenosine triphosphate
CAS73449-06-6
Synonyms2'-deoxy-2'-azidoadenosine triphosphate
2-DAZADT
Molecular FormulaC10H15N8O12P3
Molecular Weight532.19 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N=[N+]=[N-])N
InChIInChI=1S/C10H15N8O12P3/c11-8-6-9(14-2-13-8)18(3-15-6)10-5(16-17-12)7(19)4(28-10)1-27-32(23,24)30-33(25,26)29-31(20,21)22/h2-5,7,10,19H,1H2,(H,23,24)(H,25,26)(H2,11,13,14)(H2,20,21,22)/t4-,5-,7-,10-/m1/s1
InChIKeyYEVIXVIVDZWHKS-QYYRPYCUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Deoxy-2'-azidoadenosine Triphosphate (CAS 73449-06-6): A Foundational Tool for Studying Nucleotide-Protein Interactions and Polymerase Mechanisms


2'-Deoxy-2'-azidoadenosine triphosphate (CAS 73449-06-6), also known as 2'-Azido-dATP or 2-DAZADT, is a chemically modified deoxyadenosine triphosphate (dATP) analog. The core modification is the substitution of the 2'-hydroxyl group on the ribose sugar with an azido (-N₃) moiety. First characterized as a substrate and inhibitor for Escherichia coli DNA-dependent RNA polymerase [1], this compound is a foundational tool in molecular biology and biochemistry. Unlike unmodified dATP, its unique azido group confers distinct biochemical properties, including altered interaction with polymerases and the capacity for bioorthogonal click chemistry reactions, making it a critical reagent for precise experimental interventions [1].

Why 2'-Deoxy-2'-azidoadenosine Triphosphate Cannot Be Simply Replaced by Other 2'-Modified dATP Analogs


The scientific and industrial selection of 2'-Azido-dATP over closely related analogs like unmodified dATP or 2'-Fluoro-dATP is critical because the specific chemical nature of the 2'-substituent dictates the molecule's behavior as either a polymerase substrate or inhibitor. The azido group's size, electronegativity, and chemical reactivity are not merely interchangeable with other halogens or moieties; they directly determine the inhibitor's mode of action (competitive vs. mixed-type) and its capacity for downstream bioorthogonal conjugation. Consequently, substituting a 2'-fluoro, 2'-chloro, or 2'-amino analog in an established protocol for the azido derivative will yield fundamentally different biochemical outcomes, as evidenced by comparative enzymatic studies [1]. This guide provides the quantitative evidence required for making an informed procurement decision based on these non-interchangeable properties.

Quantitative Differentiation Guide for 2'-Azido-dATP: Head-to-Head Evidence Versus Closest Analogs


2'-Azido-dATP is a Competitive Inhibitor of E. coli RNA Polymerase, Contrasting with the Mixed-Type Inhibition of 2'-Fluoro-dATP

In a direct head-to-head study on E. coli DNA-dependent RNA polymerase using a poly(dAT) template, 2'-deoxy-2'-azidoadenosine triphosphate (AzTP) was incorporated at one-tenth (10%) the rate of unmodified ATP, functioning as a competitive inhibitor. In stark contrast, the closely related 2'-deoxy-2'-fluoroadenosine triphosphate (AfTP) was incorporated at a rate of less than 1% of ATP, and exerted a strong, mixed-type inhibition [1]. This demonstrates that the azido modification does not simply reduce incorporation but fundamentally alters the inhibitor's kinetic signature compared to its 2'-halogenated analog.

RNA Polymerase Competitive Inhibition Substrate Incorporation Enzyme Kinetics

2'-Azido-dATP Selectively Inhibits a Novel DNA Polymerase Alpha Subspecies Over Standard DNA Synthesis

A study on a novel subspecies of DNA polymerase α (DNA polymerase α1) from Ehrlich ascites tumor cells showed that 2'-deoxy-2'-azidoadenosine 5'-triphosphate inhibits its associated RNA polymerase activity more effectively than it inhibits the enzyme's standard DNA synthesis on a poly(dT)·oligo(rA) template or RNA synthesis by mouse RNA polymerases I and II [1]. The inhibition was competitive with respect to ATP, further pointing to a specific interaction with the enzyme's nucleotide-binding site [1].

DNA Polymerase Alpha Differential Inhibition Primase Activity Cancer Research

Poly(2'-Azido-dA) Strands Strongly Inhibit Reverse Transcriptase, Unlike the Template-Active Poly(2'-Fluoro-dA)

When evaluated as homopolymeric strands, poly(2'-azido-2'-deoxyadenylic acid) [(dAz)n] strongly inhibits the RNA-directed DNA polymerase (reverse transcriptase) activity of Moloney murine leukemia virus. This is in direct contrast to its 2'-fluoro analog, poly(2'-fluoro-2'-deoxyadenylic acid) [(dAfl)n], which served as an efficient template for the same enzyme, with a reported Michaelis constant (Km) of 0.025 μM [1]. Thus, the azido modification converts a nucleic acid strand from a productive template into a potent inhibitor, a functional dichotomy that is not predictable by simple analogy.

Reverse Transcriptase Antiviral Research Nucleic Acid Polymer Template/Inhibitor

The 2'-Azido Modification Enhances Duplex Thermal Stability in Poly(A):Poly(U) Complexes

The homopolymer poly(2'-azido-2'-deoxyadenylic acid) [Poly(Az)] forms 1:1 and 1:2 complexes with poly(U) that exhibit higher melting temperatures (Tm) than the standard poly(A)·poly(U) complex under identical conditions. This increased thermal stability, along with a 40% hypochromicity at neutrality, was observed despite the polymer having UV absorption and CD spectra similar to poly(A) [1]. This indicates that the azido group enhances the stability of helical structures formed with complementary strands, a key property for applications requiring robust hybridization.

Biophysical Chemistry Nucleic Acid Thermodynamics Duplex Stability Polymer Characterization

Application Scenarios for 2'-Deoxy-2'-azidoadenosine Triphosphate Based on Proven Quantitative Differentiation


Mechanistic Dissection of Polymerase Specificity and Inhibitor Kinetics

Researchers investigating the nucleotide recognition mechanism of RNA and DNA polymerases should prioritize 2'-Azido-dATP. Its proven property as a competitive inhibitor of E. coli RNA polymerase (10% incorporation vs. ATP), which contrasts with the mixed-type inhibition of the 2'-fluoro analog, allows for the precise dissection of the enzyme's substrate binding and catalysis steps [1]. This differential behavior is critical for kinetic studies designed to map the active site constraints of these enzymes.

Bioorthogonal Click Chemistry Labeling of Enzymatically Synthesized Nucleic Acids

For applications requiring site-specific post-synthetic modification of DNA or RNA, the azido group of 2'-Azido-dATP is a unique chemical handle. Unlike 2'-halogenated analogs, the incorporated azide can be specifically reacted with alkyne-modified fluorophores, biotin, or other probes via copper-catalyzed or strain-promoted click chemistry, without interfering with other biological functionalities [1]. This scenario is directly supported by the compound's demonstrated capacity for enzymatic incorporation into polynucleotides.

Development of RNA-Directed DNA Polymerase (Reverse Transcriptase) Inhibitors

In antiviral drug discovery, specifically programs targeting retroviral reverse transcriptases, 2'-Azido-dATP is a key tool compound. Evidence shows that polynucleotides synthesized from this analog act as potent inhibitors of reverse transcriptase, in direct functional contrast to the 2'-fluoro analog which serves as an efficient template (Km = 0.025 μM) [1]. This makes 2'-Azido-dATP invaluable for establishing structure-activity relationships (SAR) and screening for inhibitors that mimic this template-to-inhibitor switch.

Engineering More Stable Nucleic Acid Hybridization Probes

The demonstrated ability of 2'-azido-modified poly(A) to form complexes with poly(U) that have enhanced thermal stability over natural poly(A)·poly(U) duplexes qualifies this compound for the development of high-performance hybridization probes [1]. Procurement is recommended for groups engineering aptamers or antisense oligonucleotides where increased duplex melting temperature is a direct functional advantage, reducing off-target binding and increasing specificity under stringent conditions.

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